tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
Description
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 3a,6a-dimethyl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-8-12(4)6-14-7-13(12,5)9-15/h14H,6-9H2,1-5H3 |
InChI Key |
NJFBBPHTKSLXPH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CNCC1(CN(C2)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Dieckmann Cyclization of Dipeptide Derivatives
A linear dipeptide precursor containing proline and pyrrolidine motifs undergoes intramolecular cyclization under basic conditions. For example:
This method yields the unsaturated bicyclic intermediate, which is subsequently hydrogenated to achieve the octahydro structure.
Reductive Amination of Bicyclic Ketones
A diketone intermediate derived from pyrrolidine and pyrrole subunits undergoes reductive amination with ammonium acetate and sodium cyanoborohydride. This one-pot reaction forms the saturated bicyclic amine.
Table 1: Comparison of Scaffold Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Dieckmann Cyclization | NaOMe, MeOH, reflux | 45–55 | High stereochemical control |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | 60–70 | Mild conditions, scalable |
Introduction of Methyl Groups
The cis-3a,6a-dimethyl configuration is critical for the compound’s bioactivity. Two strategies are employed:
Alkylation of the Bicyclic Amine
The secondary amine of the pyrrolopyrrole core is treated with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in DMF. This step requires careful stoichiometry to avoid over-alkylation:
Challenges : Competing N- and O-alkylation, necessitating protecting groups.
Use of Pre-Methylated Starting Materials
Chiral pyrrolidine derivatives with pre-installed methyl groups are coupled to form the bicyclic system. For instance, (R)-3-methylpyrrolidine and (S)-3-methylpyrrolidine are condensed via a Mitsunobu reaction to enforce the cis configuration.
Table 2: Methylation Efficiency Under Varied Conditions
| Substrate | Reagent | Temp (°C) | cis:trans Ratio |
|---|---|---|---|
| Unprotected amine | CH₃I, K₂CO₃ | 80 | 1:1.2 |
| Boc-protected amine | (CH₃)₂SO₄, DIPEA | 60 | 3:1 |
tert-Butyl Carboxylate Protection
The carboxylic acid at position 2 is protected as a tert-butyl ester to prevent nucleophilic attack during subsequent reactions. This is achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:
Optimization : Catalytic 4-dimethylaminopyridine (DMAP) enhances reaction rates, while dichloromethane minimizes ester hydrolysis.
Stereochemical Resolution
Due to the formation of cis and trans diastereomers during methylation, chiral separation techniques are critical:
Diastereomeric Salt Formation
Treatment with a chiral resolving agent (e.g., dibenzoyl-D-tartaric acid) in ethanol induces selective crystallization of the cis isomer.
Preparative Chiral HPLC
A Chiralpak IC column with hexane/isopropanol (90:10) mobile phase resolves diastereomers with >99% enantiomeric excess.
Table 3: Comparison of Resolution Methods
| Method | Resolution Efficiency | Purity (%) |
|---|---|---|
| Diastereomeric salts | Moderate | 95–98 |
| Chiral HPLC | High | 99+ |
Final Deprotection and Isolation
The Boc-protected amine (if present) is removed using trifluoroacetic acid in dichloromethane, followed by neutralization and extraction. The final compound is purified via recrystallization from ethyl acetate/hexane, yielding a white crystalline solid.
Analytical Data and Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 2.32–2.40 (m, 6H, methyl and pyrrolidine CH₂), 3.65–3.72 (m, 4H, pyrrole CH₂).
-
HPLC Purity : 99.5% (C18 column, 70:30 H₂O/MeCN).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Drug Development
The compound has been explored for its potential as a therapeutic agent due to its ability to interact with biological targets. Notably, it has been studied as an antagonist for retinol-binding protein 4 (RBP4), which is implicated in metabolic disorders. Research indicates that derivatives of this compound can effectively lower serum RBP4 levels in rodent models, showcasing its pharmacological potential .
Synthesis of Bioactive Molecules
tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate serves as a versatile building block in organic synthesis. It can be used to construct various biologically active compounds through palladium-catalyzed reactions and other synthetic methodologies. For instance, its derivatives have been synthesized to explore their activity against specific cancer cell lines .
Case Study 1: RBP4 Antagonists
A study published in Nature demonstrated the synthesis of several analogs based on this compound that exhibited high affinity for RBP4. These compounds were evaluated for their pharmacokinetic and pharmacodynamic properties, revealing significant reductions in serum RBP4 levels during both acute and chronic dosing in rodent models .
Case Study 2: Synthesis of Pyrrolidine Derivatives
In another study focusing on the synthesis of pyrrolidine derivatives, researchers utilized this compound as a key intermediate. The resultant compounds were tested for their anti-inflammatory properties, showing promising results in vitro .
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes structural analogs and their key properties:
Physicochemical Properties
- Boiling Point/Density : The dimethyl variant is predicted to have a boiling point of 295.4±33.0°C and density of 1.076±0.06 g/cm³ .
- Purity : The 1-oxo derivative () is specified at ≥95% purity, critical for pharmaceutical applications.
- Stability : Hydrochloride salts () likely exhibit superior shelf-life compared to free bases.
Biological Activity
tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a synthetic compound belonging to the pyrrole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- CAS Number : 2035072-26-3
- IUPAC Name : tert-butyl rel-(3aR,6aS)-3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Mechanisms of Biological Activity
The biological activity of pyrrole derivatives, including this compound, can be attributed to several mechanisms:
- Antimicrobial Activity : Pyrrole derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, compounds similar to tert-butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole have demonstrated activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research indicates that pyrrole-based compounds exhibit antiproliferative effects on cancer cell lines. For example, studies have reported that certain pyrrole derivatives inhibit the growth of MDA-MB-435 cells (a breast cancer cell line) .
- Neuropharmacological Effects : Some pyrrole compounds are being investigated for their potential as neuroprotective agents and their ability to modulate neurotransmitter systems. This includes roles in anxiety and depression treatment through inhibition of glycine transporters .
Antimicrobial Activity
A study assessed the antimicrobial efficacy of various pyrrole derivatives against a panel of pathogens including Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited comparable or superior activity to standard antibiotics like levofloxacin .
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | Staphylococcus aureus | |
| Other Pyrrole Derivatives | Klebsiella pneumoniae, Pseudomonas aeruginosa |
Anticancer Activity
In vitro studies have shown that pyrrole derivatives can inhibit the proliferation of cancer cells. A specific derivative was tested against MDA-MB-435 cells with promising results in reducing cell viability .
Neuropharmacological Research
Research on glycine transporter inhibitors has highlighted the potential of pyrrole compounds in treating neurological disorders. These compounds can enhance synaptic transmission by modulating glycine levels in the brain .
Q & A
Q. Why do NMR spectra vary between batches despite identical synthetic protocols?
- Key Factors:
- Dynamic Effects: Conformational exchange in solution (e.g., ring puckering) broadens signals.
- Solvent Artifacts: Residual DMSO-d₆ shifts NH protons upfield (δ 2.5–3.0 ppm).
- Fix: Use higher-field instruments (600 MHz+) and variable-temperature NMR to resolve splitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
